molecular formula C23H18N2O3 B2404252 (E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide CAS No. 359779-37-6

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

Cat. No.: B2404252
CAS No.: 359779-37-6
M. Wt: 370.408
InChI Key: BDGWNPYROMJCKZ-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile in the presence of a base.

    Introduction of the Methoxyphenyl and Phenoxyphenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions or via Suzuki-Miyaura cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(2-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the phenoxy group, which may affect its reactivity and applications.

    (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and biological activity.

Uniqueness

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is unique due to the presence of both methoxy and phenoxy groups, which can influence its reactivity, solubility, and potential applications. These functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-27-22-13-6-5-12-21(22)25-23(26)18(16-24)14-17-8-7-11-20(15-17)28-19-9-3-2-4-10-19/h2-15H,1H3,(H,25,26)/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGWNPYROMJCKZ-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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